Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a cyclopropyl group attached to a fluorophenyl ring and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, where a suitable precursor, such as an alkene, reacts with a carbene source.
Attachment of the Fluorophenyl Ring: The fluorophenyl ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a fluorophenylboronic acid or ester.
Formation of the Dioxaborolane Moiety: The dioxaborolane moiety is formed by reacting a suitable boronic acid derivative with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl or fluorophenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Rel-2-((1R,2S)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Cyclopropylboronic Acids: These compounds share the cyclopropyl and boronic acid moieties but lack the fluorophenyl ring.
Fluorophenylboronic Acids: These compounds contain the fluorophenyl ring and boronic acid moiety but do not have the cyclopropyl group.
Dioxaborolane Derivatives: These compounds feature the dioxaborolane moiety but may have different substituents on the cyclopropyl or phenyl rings.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
LVDGZAAGXPCWKJ-CHWSQXEVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=C(C=C3)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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